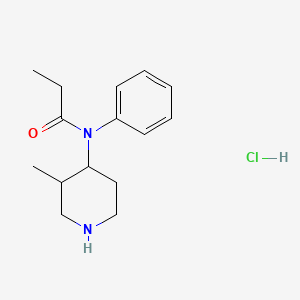

N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-méthylpipéridin-4-yl)-N-phénylpropanamide ; chlorhydrate est un composé qui appartient à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone. Ce composé est structurellement lié aux analogues du fentanyl, qui sont des opiacés synthétiques connus pour leurs propriétés analgésiques puissantes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Une méthode courante est l'amination réductrice de la 3-méthylpipéridine avec le phénylpropanamide dans des conditions d'hydrogénation . La réaction est généralement réalisée en présence d'un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des processus de synthèse en plusieurs étapes, y compris la préparation d'intermédiaires et leur couplage ultérieur. L'utilisation de réacteurs à flux continu et de plates-formes de synthèse automatisée peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

N-(3-méthylpipéridin-4-yl)-N-phénylpropanamide ; chlorhydrate subit diverses réactions chimiques, notamment :

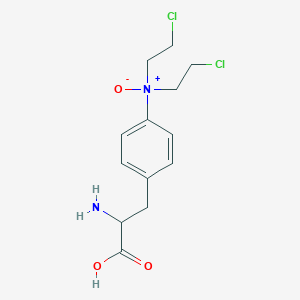

Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.

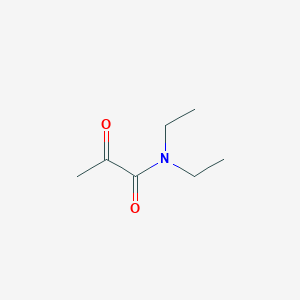

Réduction : Les réactions de réduction peuvent convertir le groupe amide en amine.

Substitution : Le composé peut subir des réactions de substitution nucléophile sur le cycle pipéridine.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les amines secondaires et les dérivés de la pipéridine substitués .

Applications de recherche scientifique

N-(3-méthylpipéridin-4-yl)-N-phénylpropanamide ; chlorhydrate a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.

Biologie : Le composé est étudié pour ses interactions avec les récepteurs biologiques, en particulier les récepteurs opioïdes.

Médecine : La recherche porte sur son potentiel en tant qu'agent analgésique et sur ses propriétés pharmacologiques.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et d'intermédiaires chimiques.

Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs opioïdes du système nerveux central. Cette interaction conduit à l'activation des récepteurs couplés aux protéines G, qui modulent la transmission synaptique et entraînent des effets analgésiques. Les principales cibles moléculaires sont les récepteurs mu-opioïdes, qui jouent un rôle crucial dans la modulation de la douleur .

Applications De Recherche Scientifique

N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.

Medicine: Research focuses on its potential as an analgesic agent and its pharmacological properties.

Industry: It is used in the development of new pharmaceuticals and chemical intermediates.

Mécanisme D'action

The compound exerts its effects by binding to opioid receptors in the central nervous system. This interaction leads to the activation of G-protein coupled receptors, which modulate synaptic transmission and result in analgesic effects. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation .

Comparaison Avec Des Composés Similaires

Composés similaires

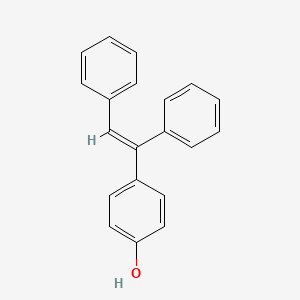

Fentanyl : Un opiacé synthétique puissant ayant des caractéristiques structurelles similaires.

Isofentanyl : Un autre analogue du fentanyl avec de légères modifications structurelles.

3-méthylfentanyl : Un dérivé ayant une puissance accrue par rapport au fentanyl.

Unicité

N-(3-méthylpipéridin-4-yl)-N-phénylpropanamide ; chlorhydrate est unique en raison de son motif de substitution spécifique sur le cycle pipéridine, qui influence son profil pharmacologique et son affinité de liaison au récepteur .

Propriétés

Formule moléculaire |

C15H23ClN2O |

|---|---|

Poids moléculaire |

282.81 g/mol |

Nom IUPAC |

N-(3-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2;/h4-8,12,14,16H,3,9-11H2,1-2H3;1H |

Clé InChI |

NGCSJOMTORYNCC-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)

![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)